4-Amino-2-hydroxy-6-methylpyrimidine

Overview

Description

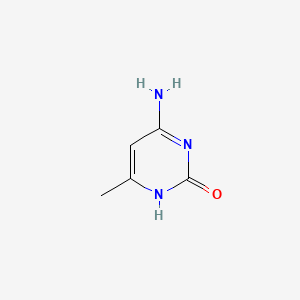

4-Amino-2-hydroxy-6-methylpyrimidine, also known as 2-Amino-6-methyl-4-pyrimidinol or 6-Methylisocytosine, is an aminopyrimidine compound . It is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

Molecular Structure Analysis

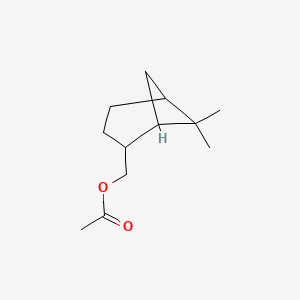

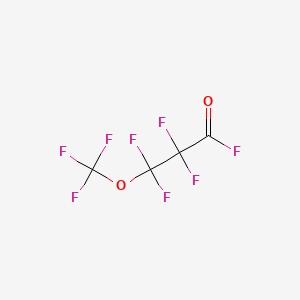

The molecular formula of this compound is C5H7N3O . Its molecular weight is 125.1286 . The structure can be represented as a pyrimidine ring with an amino group at position 4, a hydroxy group at position 2, and a methyl group at position 6 .Physical And Chemical Properties Analysis

This compound is a powder form substance . Its melting point is greater than 300°C . It has a SMILES string representation as Cc1cc(O)nc(N)n1 .Scientific Research Applications

Structural and Vibrational Studies

4-Amino-2-hydroxy-6-methylpyrimidine has been the subject of intense study due to its structural and vibrational properties. A combined experimental and theoretical study highlighted the structure, vibrational spectra, and electronic spectra of this compound in its ground electronic state. The research utilized anharmonic frequencies and various computational methods to simulate the vibrational spectra, finding good agreement between experimental and computed frequencies. This detailed analysis extends to the study of UV–Vis spectra, HOMO–LUMO analysis, nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and natural charges of the molecule (Faizan et al., 2017).

Crystallography

The crystal structure of this compound, particularly in its trihydrate form, has been characterized using single crystal X-ray diffraction. This detailed characterization provides insights into its molecular interactions and network structures formed by hydrogen bonds and pyrimidine rings, contributing to our understanding of its physical and chemical properties (Wang, 2020).

Antiviral Activity

Some derivatives of this compound have demonstrated significant antiviral activities. Specific derivations and substitutions on the pyrimidine ring have shown inhibitory effects on the replication of various viruses, including herpes simplex, cytomegalovirus, and retroviruses like HIV. This research highlights the potential of this compound derivatives in antiviral drug development (Holý et al., 2002).

Process Chemistry in Pharmaceutical and Explosive Industries

This compound and its derivatives find application in the synthesis of high-value products in both pharmaceutical and explosive industries. Research into the process chemistry of these compounds has led to the development of more economical and efficient production methods, contributing to industrial applications (Patil et al., 2008).

Properties

IUPAC Name |

4-amino-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQIRLQHUUWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211250 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-50-4 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-hydroxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)